molecular formula C13H18ClNO2 B14484323 [2-(Hexyloxy)phenyl]carbamyl chloride CAS No. 65720-19-6

[2-(Hexyloxy)phenyl]carbamyl chloride

Katalognummer: B14484323
CAS-Nummer: 65720-19-6
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: SWNVDFVNIWTTJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Hexyloxy)phenyl]carbamyl chloride is an organic compound with the molecular formula C13H18ClNO2 It is characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further connected to a carbamyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Hexyloxy)phenyl]carbamyl chloride typically involves the reaction of 2-(hexyloxy)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-(Hexyloxy)aniline+Phosgene[2-(Hexyloxy)phenyl]carbamyl chloride\text{2-(Hexyloxy)aniline} + \text{Phosgene} \rightarrow \text{this compound} 2-(Hexyloxy)aniline+Phosgene→[2-(Hexyloxy)phenyl]carbamyl chloride

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Hexyloxy)phenyl]carbamyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding carbamic acid derivative.

    Oxidation and Reduction: The phenyl ring and the hexyloxy group can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Formation of new carbamate derivatives.

    Hydrolysis: Formation of carbamic acid derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(Hexyloxy)phenyl]carbamyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins or peptides, through carbamylation reactions. This modification can alter the biological activity or stability of the biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential to develop new pharmaceuticals. Its derivatives may exhibit pharmacological properties that can be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its unique structure allows for the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of [2-(Hexyloxy)phenyl]carbamyl chloride involves its reactivity towards nucleophiles. The carbamyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations, leading to the formation of new compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [2-(Methoxy)phenyl]carbamyl chloride
  • [2-(Ethoxy)phenyl]carbamyl chloride
  • [2-(Butoxy)phenyl]carbamyl chloride

Comparison

Compared to its analogs, [2-(Hexyloxy)phenyl]carbamyl chloride has a longer alkyl chain, which can influence its solubility and reactivity. The hexyloxy group provides increased hydrophobicity, which can be advantageous in certain applications, such as in the development of hydrophobic coatings or materials.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate for the synthesis of complex molecules and the development of new materials. Further research into its applications and properties will continue to expand its utility in scientific and industrial contexts.

Eigenschaften

CAS-Nummer

65720-19-6

Molekularformel

C13H18ClNO2

Molekulargewicht

255.74 g/mol

IUPAC-Name

N-(2-hexoxyphenyl)carbamoyl chloride

InChI

InChI=1S/C13H18ClNO2/c1-2-3-4-7-10-17-12-9-6-5-8-11(12)15-13(14)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)

InChI-Schlüssel

SWNVDFVNIWTTJX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=CC=C1NC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.